

An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide

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Compound of Interest

Compound Name: 1,1,1-Trifluoroethyl-PEG4-azide

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Introduction

1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional chemical linker integral to advancements in bioconjugation and drug development.[1] Its unique structure, featuring a trifluoroethyl group and an azide moiety connected by a flexible tetra-polyethylene glycol (PEG4) spacer, offers a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial property for biological applications.[2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Physicochemical Properties

The distinct functionalities of **1,1,1-Trifluoroethyl-PEG4-azide** impart specific chemical characteristics that are advantageous in bioconjugation. The trifluoroethyl group can be used to react with primary amines, such as those on the lysine residues of proteins.[2][3] The azide group is a key component for "click chemistry," a set of rapid, selective, and high-yield chemical reactions.[4]

Table 1: Physicochemical and Structural Data for **1,1,1-Trifluoroethyl-PEG4-azide**

Property	Value	Reference(s)
Chemical Name	14-azido-1,1,1-trifluoro-3,6,9,12-tetraoxatetradecane	[5]
Molecular Formula	C10H18F3N3O4	[1][5]
Molecular Weight	301.26 g/mol	[1][5]
CAS Number	1817735-35-5	[1][5]
Appearance	White or off-white powder/solid	[5]
Purity	Typically ≥95%	[5]
Solubility	Soluble in water and aqueous buffers, as well as organic solvents like DMF and DMSO.	[6][7]
Storage Conditions	Recommended storage at -20°C in a dry, dark environment for long-term stability.	[5]

Core Applications

The primary applications of **1,1,1-Trifluoroethyl-PEG4-azide** lie in the fields of bioconjugation, drug delivery, and the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).

Click Chemistry

The azide group of **1,1,1-Trifluoroethyl-PEG4-azide** enables its participation in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-containing molecule.[4] It can also undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN, which advantageously proceeds without a copper catalyst. [4] These reactions are highly efficient and bio-orthogonal, meaning they do not interfere with biological processes.[8]

PROTAC Linker

1,1,1-Trifluoroethyl-PEG4-azide is extensively used as a PEG-based linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[9] The PEG linker in a PROTAC plays a crucial role in connecting the target protein ligand to the E3 ligase ligand and influences the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[10]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Bioconjugation

This protocol provides a general framework for the conjugation of an alkyne-modified biomolecule with **1,1,1-Trifluoroethyl-PEG4-azide**.

Materials:

- Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
- **1,1,1-Trifluoroethyl-PEG4-azide**
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
- Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100-200 mM in water or DMSO/water)
- Sodium ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)
- Reaction buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF (if needed for dissolving reagents)

Procedure:

- **Preparation of Reagents:** Prepare stock solutions of all reagents at the desired concentrations. The sodium ascorbate solution should be made fresh for each experiment.
- **Copper-Ligand Complex Formation:** Shortly before initiating the reaction, mix the CuSO₄ and ligand solutions. A common ratio is 1:2 to 1:5 (CuSO₄:ligand). Allow this mixture to incubate for a few minutes.[\[11\]](#)[\[12\]](#)
- **Reaction Setup:** In a reaction vessel, combine the alkyne-modified biomolecule and **1,1,1-Trifluoroethyl-PEG4-azide** in the reaction buffer. The molar ratio will depend on the specific application and may require optimization.
- **Initiation of the Reaction:** Add the pre-mixed copper-ligand complex to the reaction mixture.
- Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[\[12\]](#)
- **Incubation:** Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
- **Purification:** Once the reaction is complete, the conjugated product can be purified using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Synthesis of a PROTAC using a PEG Linker

This protocol outlines a representative two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using a PEG linker like **1,1,1-Trifluoroethyl-PEG4-azide**, assuming the POI ligand has a compatible alkyne group and the E3 ligase ligand has an amine for attachment to the trifluoroethyl end.

Step 1: Click Chemistry Conjugation of POI Ligand to the Linker

- Follow the CuAAC protocol described in section 4.1 to conjugate the alkyne-functionalized POI ligand to **1,1,1-Trifluoroethyl-PEG4-azide**.
- After the reaction, purify the POI-linker intermediate using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.[\[10\]](#)
- Characterize the intermediate by LC-MS and NMR to confirm its identity and purity.

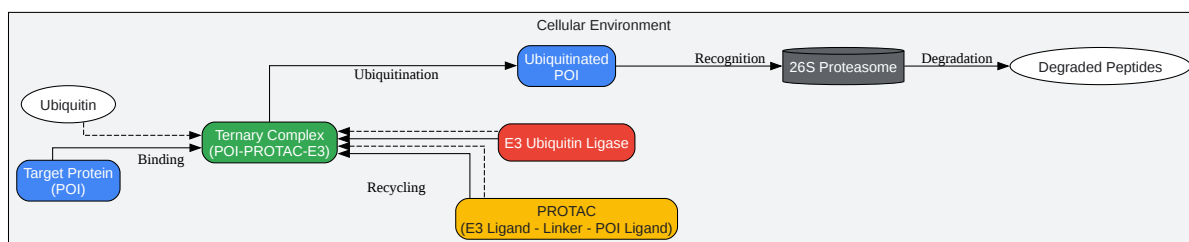
Step 2: Attachment of the E3 Ligase Ligand

- The trifluoroethyl group of the POI-linker intermediate is then reacted with an amine-containing E3 ligase ligand. This reaction may require specific coupling agents or activation steps depending on the exact nature of the reactants.
- Dissolve the POI-linker intermediate and the amine-containing E3 ligase ligand in an anhydrous solvent like DMF.[\[10\]](#)
- Add a suitable base, such as DIPEA, and any necessary coupling reagents.
- Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.[\[10\]](#)
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC molecule by preparative HPLC.[\[10\]](#)
- Characterize the final product using HRMS and NMR to confirm its structure and purity.[\[10\]](#)

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

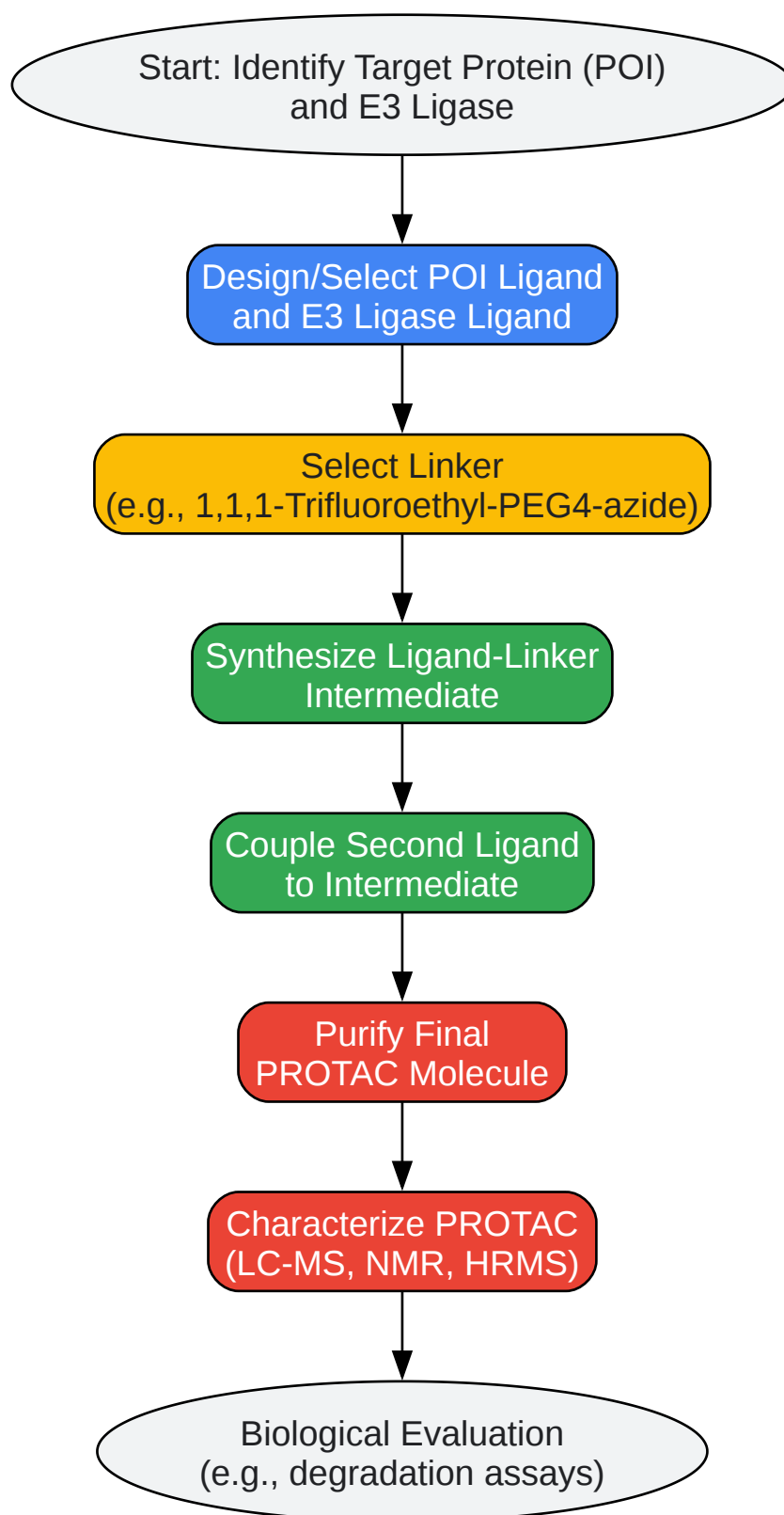


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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

This diagram outlines the general workflow for the synthesis of a PROTAC molecule.



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Caption: A generalized workflow for the design and synthesis of a PROTAC.

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